![molecular formula C26H29NO4 B2441253 N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid CAS No. 1335031-79-2](/img/structure/B2441253.png)
N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “(1R,2R,3S,5R)-2-Amino-2,6,6-trimethyl-bicyclo[3.1.1]heptane-3-carboxylic acid methyl ester hydrochloride” has a molecular formula of C12H21NO2 and a molecular weight of 247.76 . Another related compound is “(1S,3S,5R)-2,7,7-Trimethylbicyclo[3.1.1]heptane-3-carboxylic acid” which has a molecular formula of C11H18O2 .
Molecular Structure Analysis
The molecular structure of “(1R,2R,3S,5R)-(-)-2,3-Pinanediol” is based on structures generated from information available in databases .Physical And Chemical Properties Analysis
The related compound “(1R,2R,3S,5R)-(-)-2,3-Pinanediol” has a melting point of 57-59 °C, a boiling point of 101-102 °C at 1 mm Hg, and a specific rotation of -8.5 º (c=6.5, toluene) .Wissenschaftliche Forschungsanwendungen
Human Flavin-containing Monooxygenase 3 (FMO3) and Drug Oxidation Activities
Human FMO3 is crucial for oxygenating a variety of nitrogen- and sulfur-containing medicines and xenobiotic substances. Mutations in the FMO3 gene can cause trimethylaminuria, underscoring the enzyme's importance in metabolizing dietary-derived trimethylamine. This review highlights the functional variations in FMO3 due to genetic differences, which can affect drug interactions and metabolism, illustrating the relevance of enzymes similar in function or related to the targeted compound in drug development and disease treatment processes (Yamazaki & Shimizu, 2013).
Peptide Synthesis and Structural Analysis Using TOAC
The review on TOAC, a paramagnetic amino acid, and its applications in peptide synthesis provides insight into analyzing peptide secondary structure and dynamics. This is relevant to the study of compounds like "N-Fmoc-(1R,2R,3S,5R)-2-amino-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid," which may be used in similar contexts for understanding peptide behavior and interactions in biological systems (Schreier et al., 2012).
Carboxylic Acids in Biocatalyst Inhibition
Understanding the impact of carboxylic acids on microbial fermentation processes is crucial, especially when considering the synthesis of compounds through biotechnological methods. This review discusses the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae, offering insights into overcoming these challenges for efficient production of chemicals and potentially related compounds (Jarboe, Royce, & Liu, 2013).
Impurities in Peptide Medicines
The control and understanding of peptide-related impurities are vital for ensuring the safety and efficacy of peptide-based drugs. This review provides a structured overview of impurities commonly observed in peptide medicines, which is essential for the development and quality control of new peptide drugs, possibly including derivatives of the targeted compound (D'Hondt et al., 2014).
Safety and Hazards
Eigenschaften
IUPAC Name |
(1R,2R,3S,5R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-2,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29NO4/c1-25(2)15-12-21(23(28)29)26(3,22(25)13-15)27-24(30)31-14-20-18-10-6-4-8-16(18)17-9-5-7-11-19(17)20/h4-11,15,20-22H,12-14H2,1-3H3,(H,27,30)(H,28,29)/t15-,21+,22+,26-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGKJQXNBHQWLCK-BHWIVQFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC(C(C1C2)(C)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1([C@H](C[C@H]2C[C@@H]1C2(C)C)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

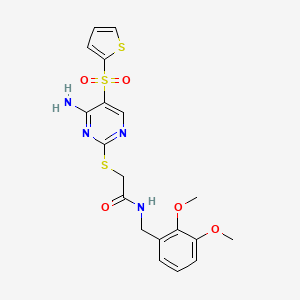
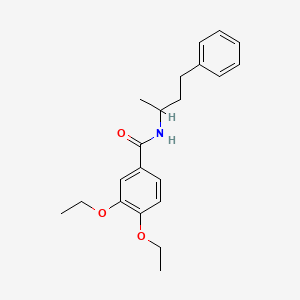
![4-{2-[3-(4-fluorophenyl)-1H-pyrazol-4-yl]ethyl}morpholine](/img/structure/B2441172.png)
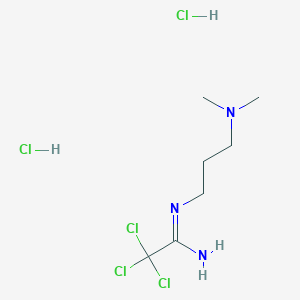
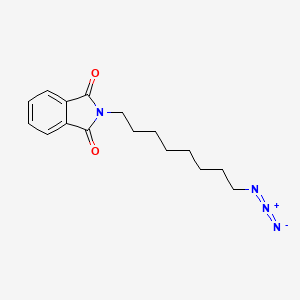
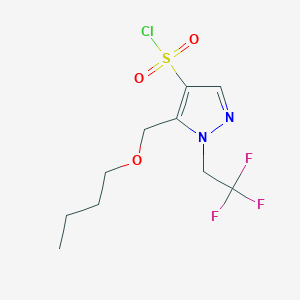
![N-(2-methoxyphenyl)-2-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2441181.png)

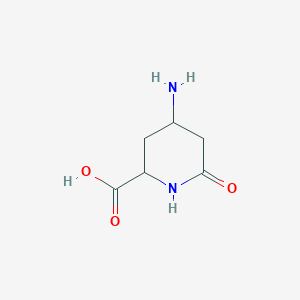
![(E)-3-(4-chloroanilino)-1-[4-[(2,4-dichlorophenyl)methoxy]phenyl]prop-2-en-1-one](/img/structure/B2441184.png)
![1-(4-fluorophenyl)-N-[5-(furan-2-yl)-2-(4-oxo-6-phenyl-1,3-diazinan-2-yl)pyrazol-3-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2441186.png)
![N-(2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide](/img/structure/B2441189.png)

